Sodium aristolochate

描述

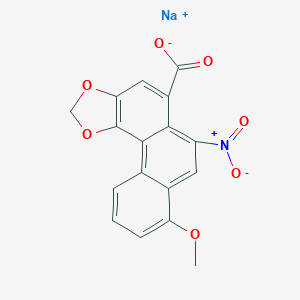

Sodium aristolochate is a sodium salt derivative of aristolochic acid, which is a naturally occurring compound found in the Aristolochia plant species. Aristolochic acids are known for their complex structures and significant biological activities. This compound has been isolated from various parts of the Aristolochia plants, including leaves, stems, and roots .

准备方法

Synthetic Routes and Reaction Conditions: Sodium aristolochate can be synthesized from aristolochic acid through a neutralization reaction with sodium hydroxide. The reaction typically involves dissolving aristolochic acid in a suitable solvent, such as methanol, and then adding an aqueous solution of sodium hydroxide. The mixture is stirred until the reaction is complete, and the product is isolated by filtration and drying .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the extraction of aristolochic acid from Aristolochia plant material, followed by its conversion to this compound using sodium hydroxide. The product is then purified through crystallization or other suitable methods .

化学反应分析

Types of Reactions: Sodium aristolochate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different aristolochic acid derivatives, while reduction can produce reduced forms of this compound .

科学研究应用

Sodium aristolochate has several scientific research applications, including:

Chemistry: It is used as a precursor for synthesizing other complex organic molecules.

Biology: Studies have explored its effects on cellular processes and its potential as a biological probe.

Medicine: Research has investigated its pharmacological properties, including its potential use in treating certain diseases.

Industry: this compound is used in the development of new materials and chemical processes

作用机制

The mechanism of action of sodium aristolochate involves its interaction with cellular components. It is known to bind to DNA and proteins, leading to various biological effects. The molecular targets include enzymes and receptors involved in cellular signaling pathways. These interactions can result in changes in gene expression, protein function, and cellular metabolism .

相似化合物的比较

Aristolochic Acid: The parent compound from which sodium aristolochate is derived.

Aristolactams: Another class of compounds found in Aristolochia species with similar biological activities.

Aristolochic Acid Derivatives: Various derivatives of aristolochic acid with different functional groups

Comparison: this compound is unique due to its sodium salt form, which can influence its solubility and reactivity compared to other aristolochic acid derivatives. This uniqueness makes it valuable for specific applications where these properties are advantageous .

生物活性

Sodium aristolochate, a compound derived from aristolochic acids, has garnered significant attention in pharmacological and toxicological research due to its notable biological activities, particularly its nephrotoxicity and carcinogenic potential. This article provides a comprehensive overview of the biological activity of this compound, including case studies, research findings, and data tables summarizing key results.

Chemical Structure and Properties

This compound is a salt form of aristolochic acid, which is known for its complex structure that contributes to its biological effects. The primary component, aristolochic acid I (AAI), exhibits various pharmacological properties but is also associated with severe toxic effects.

Biological Activity

1. Nephrotoxicity:

this compound has been linked to aristolochic acid nephropathy (AAN), a condition characterized by progressive renal failure. Studies have shown that exposure to this compound leads to significant damage in renal tubular cells, primarily through the formation of DNA adducts that disrupt normal cellular functions.

- Case Study Findings:

- A study involving male rats administered this compound at doses of 200 mg/kg resulted in severe degenerative changes in the testes and kidneys, including nephrosis and tubular degeneration .

- In humans, cases of AAN have been documented where patients consuming herbal products containing aristolochic acids developed chronic kidney disease and urothelial carcinoma .

2. Carcinogenicity:

The carcinogenic potential of this compound is well-documented. It has been classified as a Group 1 carcinogen by various health organizations due to its ability to induce DNA damage leading to mutations.

- Research Findings:

- A study reported a significant correlation between cumulative doses of aristolochic acid and the incidence of urothelial carcinoma among patients with AAN .

- In vitro studies demonstrated that this compound caused chromosomal aberrations and sister chromatid exchanges in mammalian cells, indicating its mutagenic properties .

The mechanisms underlying the biological activities of this compound include:

- DNA Adduct Formation: this compound forms covalent bonds with DNA, resulting in the creation of adducts that can lead to mutations during DNA replication.

- Oxidative Stress: The compound induces oxidative stress within cells, contributing to cellular damage and apoptosis.

- Transport Mechanisms: this compound is actively transported into renal cells via organic anionic transporters (OATs), particularly OAT1, which facilitates its nephrotoxic effects .

Data Summary

The following table summarizes key findings from recent studies on this compound:

属性

CAS 编号 |

10190-99-5 |

|---|---|

分子式 |

C17H11NNaO7 |

分子量 |

364.26 g/mol |

IUPAC 名称 |

sodium;8-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylate |

InChI |

InChI=1S/C17H11NO7.Na/c1-23-12-4-2-3-8-9(12)5-11(18(21)22)14-10(17(19)20)6-13-16(15(8)14)25-7-24-13;/h2-6H,7H2,1H3,(H,19,20); |

InChI 键 |

ABKUMATZXTYAPR-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC2=C3C(=C(C=C21)[N+](=O)[O-])C(=CC4=C3OCO4)C(=O)[O-].[Na+] |

规范 SMILES |

COC1=CC=CC2=C3C(=C(C=C21)[N+](=O)[O-])C(=CC4=C3OCO4)C(=O)O.[Na] |

Key on ui other cas no. |

10190-99-5 |

Pictograms |

Acute Toxic; Health Hazard |

同义词 |

8-methoxy-6-nitrophenanthro(3,4-d)-1,3-dioxole-5-carboxylic acid aristolochic acid aristolochic acid A aristolochic acid I aristolochic acid I, sodium salt sodium aristolochate Tardolyt |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are sodium aristolochates and where are they found?

A: Sodium aristolochates are salts of aristolochic acids, naturally occurring nitrophenanthrene carboxylic acids. They are found in plants belonging to the genus Aristolochia. Several studies have identified various sodium aristolochate derivatives in different Aristolochia species. For example, this compound I, IIIa, and IVa were isolated from the stems and roots of Aristolochia melastoma , while this compound-II and -IVa were found in the flowers and fruits of Aristolochia zollingeriana . Notably, this compound-VII, a new derivative, was isolated from the root and stem of Aristolochia heterophylla Hemsl .

Q2: Are there methods to differentiate aristolochic acid from its salt, this compound?

A: Yes, spectroscopic techniques like Infrared (IR) and proton Nuclear Magnetic Resonance (1H NMR) spectroscopy can be used to distinguish aristolochic acid from its sodium salt. The paper by Wu et al. discusses the specific spectral differences between the acid and its salt forms .

Q3: Why is there interest in studying sodium aristolochates?

A3: While sodium aristolochates themselves have shown limited pharmacological activity, their parent compounds, aristolochic acids, have been the subject of much research. This interest stems from the traditional use of Aristolochia species in herbal medicine and the subsequent discovery of aristolochic acid's nephrotoxicity and carcinogenicity. Understanding the chemical properties and biological activity of aristolochic acid derivatives, including their salts, is crucial due to potential health risks associated with these compounds.

Q4: What is the significance of finding this compound-I in Antidesma pentandrum var. barbatum?

A: The isolation of this compound-I from Antidesma pentandrum var. barbatum, a plant not belonging to the Aristolochia genus, is noteworthy . This finding suggests the possibility of either direct transfer of the compound through ecological interactions (e.g., via soil or pollinators) or convergent evolution of the biosynthetic pathways leading to this compound-I in these distinct plant species.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。